molecular formula C14H20N2O3S B2901901 N,4-dimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide CAS No. 136787-48-9

N,4-dimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide

Cat. No. B2901901
CAS RN: 136787-48-9
M. Wt: 296.39
InChI Key: SDVRHBZKQUBIEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,4-dimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide, also known as DMP857, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide compounds that have been shown to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of N,4-dimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide is not fully understood. However, studies have suggested that this compound may exert its antitumor activity by inhibiting the activity of matrix metalloproteinases (MMPs). MMPs are enzymes that are involved in the degradation of extracellular matrix proteins, which are essential for tumor invasion and metastasis. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, this compound has been found to inhibit the production of reactive oxygen species (ROS), which are involved in the development of oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using N,4-dimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide in lab experiments is its low toxicity. Studies have shown that this compound has a high therapeutic index, meaning that it is relatively safe at therapeutic doses. However, one limitation of using this compound in lab experiments is its low solubility in water. This can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N,4-dimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Another direction is to explore its mechanism of action in more detail. Additionally, further studies are needed to determine the optimal dosing and administration of this compound in vivo.

Synthesis Methods

The synthesis of N,4-dimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with N-(2-oxo-2-pyrrolidin-1-yl)ethylamine in the presence of a base. The reaction results in the formation of this compound as a white crystalline powder with a melting point of 120-122°C.

Scientific Research Applications

N,4-dimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess antitumor activity in vitro and in vivo. Studies have also demonstrated that this compound has anti-inflammatory and immunomodulatory effects. Furthermore, this compound has been found to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

N,4-dimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-12-5-7-13(8-6-12)20(18,19)15(2)11-14(17)16-9-3-4-10-16/h5-8H,3-4,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVRHBZKQUBIEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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